molecular formula C8H11NO2 B142986 Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate CAS No. 153400-52-3

Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

Cat. No. B142986
M. Wt: 153.18 g/mol
InChI Key: MSKBXAFDTMWIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, also known as tropane ester, is a chemical compound that has gained significant attention in scientific research due to its potential application in the development of new drugs. The compound belongs to the class of tropane alkaloids, which are known for their psychoactive properties. In recent years, researchers have been exploring the synthesis method, mechanism of action, and physiological effects of tropane esters to understand their potential in drug development.

Mechanism Of Action

The mechanism of action of methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate involves the inhibition of muscarinic acetylcholine receptors. These receptors are involved in the regulation of several physiological processes, including the contraction of smooth muscle, the secretion of glands, and the modulation of neurotransmitter release. By inhibiting these receptors, Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters can affect these processes, leading to a range of physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate are complex and varied, depending on the dose and route of administration. Studies have shown that Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters can affect the central nervous system, leading to changes in behavior, cognition, and mood. They can also affect the cardiovascular system, leading to changes in blood pressure and heart rate. Other effects include changes in gastrointestinal motility, respiratory function, and urinary excretion.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters in lab experiments is their high binding affinity for muscarinic acetylcholine receptors. This makes them useful tools for studying the role of these receptors in various physiological processes. However, their complex mechanism of action and potential for psychoactive effects can also be a limitation, requiring careful consideration of dose and route of administration.

Future Directions

The potential applications of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters in drug development are vast, and researchers are continuing to explore their potential in various fields. Some possible future directions include the development of new drugs for the treatment of Alzheimer's disease, schizophrenia, and Parkinson's disease, as well as the exploration of their potential in pain management and drug addiction. Additionally, researchers are exploring the synthesis of new Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters with improved binding affinity and selectivity for muscarinic acetylcholine receptors, as well as their potential as imaging agents in diagnostic imaging.

Synthesis Methods

The synthesis of methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is a complex process that involves several steps. One of the most common methods of synthesis is the reduction of tropinone with sodium borohydride, followed by the esterification of the resulting product with methanol and methanesulfonic acid. The yield of this method is relatively high, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

Tropane esters have been the focus of extensive research due to their potential application in the development of new drugs. Several studies have shown that these compounds have strong binding affinity for muscarinic acetylcholine receptors, which are involved in a range of physiological processes. Researchers have been exploring the potential of Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate esters in the treatment of various conditions, including Alzheimer's disease, schizophrenia, and Parkinson's disease.

properties

CAS RN

153400-52-3

Product Name

Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

InChI

InChI=1S/C8H11NO2/c1-11-8(10)9-6-2-3-7(9)5-4-6/h2-3,6-7H,4-5H2,1H3

InChI Key

MSKBXAFDTMWIOC-UHFFFAOYSA-N

SMILES

COC(=O)N1C2CCC1C=C2

Canonical SMILES

COC(=O)N1C2CCC1C=C2

synonyms

7-Azabicyclo[2.2.1]hept-2-ene-7-carboxylicacid,methylester(9CI)

Origin of Product

United States

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